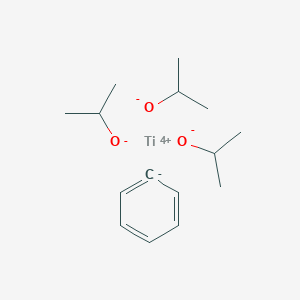

Benzene;propan-2-olate;titanium(4+)

Description

BenchChem offers high-quality Benzene;propan-2-olate;titanium(4+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene;propan-2-olate;titanium(4+) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzene;propan-2-olate;titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.3C3H7O.Ti/c1-2-4-6-5-3-1;3*1-3(2)4;/h1-5H;3*3H,1-2H3;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAPUDBCRDXPFCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].C1=CC=[C-]C=C1.[Ti+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O3Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432891 | |

| Record name | Titanium,phenyltripropoxy-, (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111452-11-0 | |

| Record name | Titanium,phenyltripropoxy-, (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Titanium(IV) Isopropoxide from Titanium Tetrachloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of titanium(IV) isopropoxide from titanium tetrachloride, a critical precursor in various chemical and pharmaceutical applications. The following sections detail the core synthetic methodologies, present quantitative data for process optimization, provide explicit experimental protocols, and visualize the procedural workflows.

Introduction

Titanium(IV) isopropoxide, also known as titanium tetraisopropoxide (TTIP), is an organometallic compound with the chemical formula Ti{OCH(CH₃)₂}₄. It serves as a versatile precursor in the synthesis of titanium dioxide (TiO₂) nanomaterials, a key component in catalysis, and as a reagent in organic synthesis, including in the preparation of chiral epoxides. The synthesis of high-purity titanium(IV) isopropoxide is therefore of significant interest to the research and development community. The most common route to this compound involves the alcoholysis of titanium tetrachloride with isopropanol. This guide will explore the two primary variations of this synthesis: with and without a neutralizing agent for the hydrogen chloride (HCl) byproduct.

Core Synthetic Methodologies

The fundamental reaction for the synthesis of titanium(IV) isopropoxide from titanium tetrachloride is the displacement of the chloride ligands with isopropoxide groups:

TiCl₄ + 4 (CH₃)₂CHOH → Ti{OCH(CH₃)₂}₄ + 4 HCl

This reaction is typically exothermic and produces corrosive hydrogen chloride gas as a byproduct. The management of this HCl is the primary differentiator between the two main synthetic approaches.

Method A: Synthesis with a Neutralizing Agent (Ammonia)

This method employs a base, typically ammonia (NH₃), to neutralize the HCl as it is formed, driving the reaction to completion and preventing the potential for acid-catalyzed side reactions. The neutralized HCl precipitates as ammonium chloride (NH₄Cl), which can be removed by filtration.

Method B: Direct Synthesis with Inert Gas Purging

In this approach, no external base is used. The reaction is driven to completion by removing the gaseous HCl byproduct from the reaction mixture by continuously purging with an inert gas, such as nitrogen or argon. This method avoids the need for a filtration step to remove a salt byproduct, but requires careful control of the gas flow and reaction conditions to ensure complete removal of HCl.

Quantitative Data Presentation

The choice of synthetic method can significantly impact the yield and purity of the final product. The following tables summarize the quantitative data associated with the two primary synthetic routes.

| Parameter | Method A (with Ammonia) | Source |

| Molar Ratio (TiCl₄:Isopropanol) | 1 : 4-8 (Theoretically 1:4, but an excess of isopropanol is often used) | [1] |

| Solvent | Benzene | [1] |

| Reaction Time | 5-15 hours (initial mixing), 13-20 hours (ammonia addition) | [1] |

| Yield | >80% up to 99% | [1] |

| Purity | >99.9% | [1] |

| Parameter | Method B (Direct Synthesis) | Source |

| Molar Ratio (TiCl₄:Isopropanol) | Stoichiometric to slight excess of isopropanol is typical | General Literature |

| Solvent | Often neat (no solvent) or a high-boiling inert solvent | General Literature |

| Reaction Time | Dependent on the efficiency of HCl removal | General Literature |

| Yield | Generally high, but can be variable | General Literature |

| Purity | High, contingent on complete HCl removal and effective purification | General Literature |

Experimental Protocols

The following are detailed experimental protocols for the two primary methods of synthesizing titanium(IV) isopropoxide.

Method A: Synthesis with Ammonia

This protocol is based on the procedure outlined in Korean Patent KR100364246B1.[1]

Materials:

-

Titanium tetrachloride (TiCl₄)

-

Isopropanol, anhydrous

-

Benzene, anhydrous

-

Ammonia (gas)

-

Nitrogen (gas, high purity)

-

Sodium hydroxide (for drying)

-

Calcium sulfate (for drying)

-

Calcium oxide (for drying)

Equipment:

-

Reaction vessel with a stirrer, gas inlet, and condenser

-

Filtration apparatus (e.g., Buchner funnel with vacuum)

-

Distillation apparatus for fractional distillation under reduced pressure

Procedure:

-

Preparation of Reagents and Apparatus:

-

Purge the entire apparatus (reaction vessel, filtration unit, and distillation setup) with dry nitrogen gas for several hours to eliminate moisture.[1]

-

Dry the isopropanol and benzene over suitable drying agents (e.g., sodium hydroxide and calcium sulfate) and filter before use.[1]

-

Pass the ammonia gas through a drying tube containing sodium hydroxide and calcium oxide.[1]

-

-

Reaction:

-

In the reaction vessel, combine 1 mole of titanium tetrachloride with 4-6 moles of anhydrous isopropanol.

-

Mix the reactants for 5 hours, followed by stirring for an additional 6-15 hours to complete the initial reaction.[1]

-

Introduce anhydrous benzene (7-10 moles) to the reaction mixture.

-

Bubble dry ammonia gas through the solution for 13-20 hours. This will precipitate ammonium chloride.[1]

-

During the ammonia addition, an additional 2 moles of isopropanol can be added.[1]

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated ammonium chloride.

-

Wash the filter cake with anhydrous benzene to recover any entrained product.

-

Combine the filtrate and washings.

-

Purify the resulting solution by fractional distillation under reduced pressure to first remove the benzene and excess isopropanol, and then to isolate the titanium(IV) isopropoxide. The boiling point of titanium(IV) isopropoxide is approximately 85 °C at 1.5 mm Hg.[2]

-

Method B: Direct Synthesis with Inert Gas Purging

Materials:

-

Titanium tetrachloride (TiCl₄)

-

Isopropanol, anhydrous

-

Nitrogen or Argon (gas, high purity)

Equipment:

-

Reaction vessel with a stirrer, dropping funnel, gas inlet, and a condenser connected to a gas outlet/scrubber

-

Heating mantle

-

Distillation apparatus for fractional distillation under reduced pressure

Procedure:

-

Preparation of Apparatus:

-

Thoroughly dry all glassware in an oven and assemble under a stream of dry nitrogen or argon.

-

-

Reaction:

-

Place anhydrous isopropanol (4 molar equivalents) in the reaction vessel and begin stirring.

-

Slowly add titanium tetrachloride (1 molar equivalent) dropwise from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a manageable temperature. Cooling the reaction vessel in an ice bath may be necessary.

-

Once the addition is complete, gently heat the reaction mixture while continuously bubbling a steady stream of dry nitrogen or argon through the solution. The inert gas will carry away the evolved HCl gas. The gas outlet should be connected to a scrubber containing a basic solution (e.g., sodium hydroxide) to neutralize the HCl.

-

Continue heating and purging with inert gas until the evolution of HCl ceases (this can be monitored by testing the exiting gas with a pH indicator).

-

-

Work-up and Purification:

-

Once the reaction is complete, purify the crude titanium(IV) isopropoxide by fractional distillation under reduced pressure.

-

Mandatory Visualizations

Reaction Mechanism

The synthesis proceeds through a stepwise nucleophilic substitution of the chloride ions on the titanium center by isopropoxide groups.

Caption: Stepwise substitution of chloride ligands with isopropoxide groups.

Experimental Workflow: Method A (with Ammonia)

Caption: Workflow for the synthesis of titanium(IV) isopropoxide using ammonia.

Experimental Workflow: Method B (Direct Synthesis)

Caption: Workflow for the direct synthesis of titanium(IV) isopropoxide.

Conclusion

The synthesis of titanium(IV) isopropoxide from titanium tetrachloride can be effectively achieved through two primary methods: with the use of a neutralizing agent like ammonia, or by direct reaction with subsequent removal of the HCl byproduct via inert gas purging. The ammonia-based method offers high yields and purity, with the trade-off of requiring a filtration step and the use of potentially hazardous solvents like benzene. The direct synthesis method provides a more streamlined workflow by avoiding solid byproducts, but requires careful control of the reaction conditions to ensure complete removal of HCl. The choice of method will depend on the specific requirements of the application, available equipment, and safety considerations. Both methods, when followed by careful fractional distillation, can yield high-purity titanium(IV) isopropoxide suitable for demanding research and development applications.

References

"chemical properties of titanium(IV) tetraisopropoxide"

An In-depth Technical Guide to the Chemical Properties of Titanium(IV) Tetraisopropoxide

Introduction

Titanium(IV) tetraisopropoxide, commonly referred to as TTIP or titanium isopropoxide, is a metal alkoxide with the chemical formula Ti{OCH(CH₃)₂}₄[1][2]. It is a highly reactive, colorless to pale-yellow liquid that serves as a critical precursor in materials science and a versatile catalyst in organic synthesis[1][3]. Its reactivity, particularly with water, makes it the cornerstone of the sol-gel process for producing high-purity titanium dioxide (TiO₂) materials, such as thin films and nanoparticles[2]. This guide provides a detailed overview of its chemical properties, experimental protocols for its use, and visual representations of its key reaction pathways.

Physicochemical Properties

The fundamental physical and chemical properties of Titanium(IV) Tetraisopropoxide are summarized below. These data are essential for handling, storage, and experimental design.

| Property | Value | Citations |

| CAS Number | 546-68-9 | [4][5] |

| Molecular Formula | C₁₂H₂₈O₄Ti | [4][5] |

| Molar Mass | 284.22 g/mol | [4][6] |

| Appearance | Colorless to pale-yellow liquid | [4][5] |

| Odor | Alcohol-like | [4][7] |

| Density | 0.96 g/mL at 20 °C | [5] |

| Melting Point | 14-17 °C | [5] |

| Boiling Point | 232 °C at 760 mmHg | [5] |

| Refractive Index (n₂₀/D) | 1.464 | [5] |

| Viscosity | 2.11 centipoises at 25 °C (apparent) | [4] |

| Solubility | Soluble in ethanol, ether, benzene, chloroform. Reacts with water. | [2][4] |

| Stability | Moisture sensitive; fumes in air. | [4][7] |

Chemical Reactivity and Mechanisms

The chemistry of TTIP is dominated by the high reactivity of the Ti-O bond, which is susceptible to cleavage by protic sources.

Hydrolysis and Condensation

The most significant reaction of TTIP is its hydrolysis with water, which initiates the formation of titanium dioxide[2]. The overall reaction is: Ti{OCH(CH₃)₂}₄ + 2 H₂O → TiO₂ + 4 (CH₃)₂CHOH[2]

This process occurs through a series of stepwise hydrolysis and condensation reactions.

-

Hydrolysis: One or more isopropoxide groups are replaced by hydroxyl groups. This reaction is typically very fast. Ti(OR)₄ + H₂O → Ti(OR)₃(OH) + ROH

-

Condensation: The hydroxylated intermediates condense to form Ti-O-Ti (oxo) or Ti-OH-Ti (hydroxo) bridges, eliminating water (oxolation) or alcohol (olation)[8]. These condensation reactions lead to the formation of a three-dimensional oxide network, which is the foundation of the sol-gel process[8].

The mechanism is visualized in the diagram below.

References

- 1. TITANIUM TETRAISOPROPOXIDE - Ataman Kimya [atamanchemicals.com]

- 2. Titanium isopropoxide - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Titanium isopropoxide | C12H28O4Ti | CID 11026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Titanium tetraisopropoxide | C12H32O4Ti | CID 110612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

"hydrolysis mechanism of titanium isopropoxide"

An In-depth Technical Guide on the Hydrolysis Mechanism of Titanium Isopropoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium isopropoxide, commonly abbreviated as TTIP (Ti{OCH(CH₃)₂}₄), is a pivotal precursor in materials science and organic synthesis, most notably for the production of titanium dioxide (TiO₂) nanomaterials through the sol-gel process.[1][2] The controlled hydrolysis and subsequent condensation of TTIP are fundamental to tailoring the properties of the final material, such as particle size, morphology, and crystalline phase.[2] Understanding the intricate mechanism of TTIP hydrolysis is therefore critical for researchers in fields ranging from photocatalysis and ceramics to drug delivery and biomedical coatings, where precise control over material characteristics is paramount.

The overall reaction appears straightforward, leading to the formation of titanium dioxide and isopropanol.[2]

Ti{OCH(CH₃)₂}₄ + 2 H₂O → TiO₂ + 4 (CH₃)₂CHOH[2]

However, this equation belies a complex, multi-step process involving the formation of various intermediates and subject to influence by numerous experimental parameters. This guide provides a detailed examination of the core hydrolysis mechanism, experimental methodologies for its study, and key quantitative data to aid researchers in controlling and optimizing their synthetic processes.

Core Reaction Mechanism

The conversion of titanium isopropoxide to titanium dioxide is not a single-step reaction but a sequence of hydrolysis and condensation reactions. The sol-gel process is fundamentally based on these two classes of reactions.[3][4]

-

Hydrolysis: The process is initiated by the nucleophilic attack of a water molecule on the titanium atom. This results in the substitution of an isopropoxide group (-OⁱPr) with a hydroxyl group (-OH) and the liberation of isopropanol.[4][5] This is a stepwise process where up to four isopropoxide ligands can be replaced.

-

Condensation: The hydroxylated titanium precursors then undergo condensation to form Ti-O-Ti (oxolation) or Ti-OH-Ti (olation) bridges, eliminating water or isopropanol in the process.[4] This polymerization leads to the formation of an extended titanium-oxo network, which constitutes the "sol" and eventually the "gel".

The initial stage of hydrolysis involves the coordination of a water molecule to the central titanium atom, forming a five-coordinate transition state.[5] Subsequent steps proceed similarly, leading to progressively more hydrolyzed species such as Ti(OⁱPr)₃(OH), Ti(OⁱPr)₂(OH)₂, Ti(OⁱPr)(OH)₃, and ultimately Ti(OH)₄. These hydroxylated intermediates are highly reactive and readily participate in condensation reactions.[6]

At high temperatures, the hydrolysis mechanism involves the dissociation of a C-O bond to form Ti(O•)(OC₃H₇)₃, followed by further bond breakages and rearrangements to form various intermediates before clustering into TiO₂ nanoparticles.[7]

Figure 1: Simplified reaction pathway for the hydrolysis and condensation of TTIP.

Quantitative Data

The kinetics and thermodynamics of TTIP hydrolysis are influenced by several factors. The following tables summarize key quantitative data from various studies.

Table 1: Reaction Kinetics

| Parameter | Value / Observation | Conditions | Reference |

| Rate Constant (k) | k = 1.23 × 10¹⁴ × exp(−11,323/T) | High temperature (1500-3000 K), 1 atm, second-order model. Units: mol⁻¹cm³s⁻¹ | [7] |

| Activation Energy (Ea) | 94.1 kJ/mol | High temperature (1500-3000 K), 1 atm | [7] |

| Induction Time (pH 3) | ~3 nm particle size, gelation upon drying | Acidic conditions, various precursors (TTE, TTIP, TTB) | [8] |

| Induction Time (pH 7) | 60 minutes for TTIP | Neutral conditions | [8] |

| Induction Time (pH 10) | Very short, precipitation after a few minutes | Alkaline conditions | [8] |

Table 2: Thermochemistry

| Parameter | Value (kJ/mol) | Precursor | Conditions | Reference |

| Heat of Hydrolysis (-ΔHh) | 14.2 | Ti(OEt)₄ | By excess water, 298.15 K | [9] |

| Heat of Hydrolysis (-ΔHh) | 64.9 | Ti(OⁱPr)₄ | By excess water, 298.15 K | [9] |

| Heat of Hydrolysis (-ΔHh) | 19.3 | Ti(OBu)₄ | By excess water, 298.15 K | [9] |

Table 3: Influence of Parameters on Product Characteristics

| Parameter | Condition | Resulting Particle/Material Property | Reference |

| pH | pH = 2 | Fine particles (7.6 nm), spherical morphology, anatase phase | [10][11] |

| pH | pH = 7 or 10 | Primary particles (~3 nm) aggregate into larger secondary particles (300-500 nm) | [8] |

| Calcination Temperature | 100 °C | As-prepared powder is anatase crystalline phase | [10][11] |

| Calcination Temperature | > 300 °C | Formation of anatase observed from initially amorphous particles | [8] |

| Calcination Temperature | > 400 °C | Anatase-rutile transformation begins | [12] |

| Solvent | Isopropanol, Butanol | Favors fluorolysis over hydrolysis in the presence of HF | [13] |

| Chemical Modification | Acetic Acid, Acetylacetone | Reduces precursor reactivity, allowing for controlled gel formation | [14] |

Experimental Protocols

Studying the hydrolysis of TTIP involves controlled synthesis followed by rigorous characterization. Below are representative protocols for these stages.

Protocol 1: Controlled Hydrolysis for Nanoparticle Synthesis

This protocol is adapted from procedures used for sol-gel synthesis of TiO₂ nanoparticles.[8][10]

Objective: To synthesize TiO₂ nanoparticles via controlled hydrolysis of TTIP.

Materials:

-

Titanium (IV) isopropoxide (TTIP, 97%)

-

Isopropanol (anhydrous)

-

Deionized water

-

Nitric acid (HNO₃) or Ammonium hydroxide (NH₄OH) for pH adjustment

Procedure:

-

Precursor Solution Preparation (Solution A): In a clean, dry flask, prepare a solution of TTIP in anhydrous isopropanol. A typical concentration is 0.15 M.[8] This step should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis from ambient moisture.[1]

-

Hydrolysis Solution Preparation (Solution B): In a separate beaker, prepare a solution of deionized water in isopropanol. The amount of water determines the hydrolysis ratio (h = [H₂O]/[TTIP]). A typical value for h is 2.7.[8]

-

pH Adjustment: Adjust the pH of Solution B to the desired value (e.g., pH 2-3 for acidic, 7 for neutral, 10 for basic) using dropwise addition of HNO₃ or NH₄OH.[10]

-

Reaction Initiation: Under vigorous stirring, rapidly add Solution B to Solution A. The mixture may become turbid, indicating the onset of nucleation and particle formation.[10]

-

Aging/Peptization: The resulting suspension is typically aged for a set period. For instance, the solution can be heated to 60-70 °C for 18-20 hours.[10] This step, known as peptization, helps to break down agglomerates and achieve a stable colloidal suspension.

-

Product Recovery: The formed precipitates are collected, washed several times with ethanol to remove unreacted species, and then dried in an oven (e.g., at 100 °C for several hours).[10]

-

Calcination (Optional): The dried powder can be calcined at various temperatures (e.g., 200-800 °C) for several hours to induce crystallization (typically to the anatase or rutile phase) and remove residual organics.[12][15]

Protocol 2: Characterization of Hydrolysis Products

Objective: To characterize the physical and chemical properties of the synthesized TiO₂ material.

Techniques:

-

X-Ray Diffraction (XRD): To determine the crystalline phase (amorphous, anatase, rutile) and estimate crystallite size using the Scherrer equation. Samples are typically scanned over a 2θ range of 20-80°.[10][15]

-

Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): To visualize particle size, morphology, and aggregation state.[10][11]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify chemical bonds. Broad bands around 3000-3500 cm⁻¹ and 1600 cm⁻¹ indicate O-H stretching of adsorbed water, while bands in the 400-900 cm⁻¹ region are characteristic of Ti-O-Ti vibrations.[4]

-

Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter of particles and clusters in suspension during the reaction, providing insight into nucleation and growth kinetics.[8]

-

Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the final powder via N₂ adsorption-desorption isotherms.[15]

Visualizing Workflows and Relationships

Figure 2: General experimental workflow for TiO₂ synthesis and characterization.

References

- 1. noahchemicals.com [noahchemicals.com]

- 2. Titanium isopropoxide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. como.ceb.cam.ac.uk [como.ceb.cam.ac.uk]

- 7. web.stanford.edu [web.stanford.edu]

- 8. vbn.aau.dk [vbn.aau.dk]

- 9. researchgate.net [researchgate.net]

- 10. journal-spqeo.org.ua [journal-spqeo.org.ua]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Chemical modification of titanium alkoxides for sol–gel processing - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Titanium(IV) Isopropoxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize titanium(IV) isopropoxide, a versatile precursor in materials science and organic synthesis. This document details the principles, experimental protocols, and data interpretation for various spectroscopic methods, offering valuable insights for researchers and professionals in drug development and materials science.

Introduction to Titanium(IV) Isopropoxide

Titanium(IV) isopropoxide, also known as tetraisopropyl titanate (TTIP), is a metal alkoxide with the chemical formula Ti{OCH(CH₃)₂}₄.[1][2] It is a colorless to light-yellow liquid that is highly reactive, particularly with water, making it a common precursor in the sol-gel synthesis of titanium dioxide (TiO₂) nanomaterials.[1] Its utility also extends to organic chemistry, where it serves as a catalyst in reactions such as the Sharpless epoxidation.[1] A thorough understanding of its structural and electronic properties, as revealed by spectroscopic analysis, is crucial for its effective application.

Spectroscopic Characterization Techniques

A multi-spectroscopic approach is typically employed to fully characterize titanium(IV) isopropoxide. This guide covers Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Raman Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of titanium(IV) isopropoxide in solution. Both ¹H and ¹³C NMR are routinely used.

¹H NMR Spectroscopy

-

Principle: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it.

-

Data: The ¹H NMR spectrum of titanium(IV) isopropoxide is relatively simple, typically showing two main signals corresponding to the methine (CH) and methyl (CH₃) protons of the isopropoxide ligands.

¹³C NMR Spectroscopy

-

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

-

Data: The ¹³C NMR spectrum of titanium(IV) isopropoxide complements the ¹H NMR data, showing distinct signals for the methine and methyl carbons.

Quantitative NMR Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~4.4 - 4.6 | septet | O-CH-(CH₃)₂ |

| ¹H | ~1.2 - 1.3 | doublet | O-CH-(CH₃)₂ |

| ¹³C | ~75 | singlet | O-C H-(CH₃)₂ |

| ¹³C | ~26 | singlet | O-CH-(C H₃)₂ |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Prepare a dilute solution of titanium(IV) isopropoxide (typically 1-5% w/v) in a dry, deuterated solvent such as chloroform-d (CDCl₃) or benzene-d₆. Due to the high moisture sensitivity of the compound, all glassware must be oven-dried, and the solvent should be anhydrous.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300-600 MHz).

-

¹H NMR Parameters:

-

Number of Scans: 16-64 scans are typically sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

-

Pulse Width: A 30-45° pulse angle is recommended.

-

-

¹³C NMR Parameters:

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quantitative analysis.

-

Decoupling: Employ proton decoupling to simplify the spectrum and enhance signal-to-noise.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction.

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy probes the molecular vibrations of titanium(IV) isopropoxide, providing insights into its bonding and structure.

Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes.

-

Data Interpretation: The IR spectrum of titanium(IV) isopropoxide is characterized by strong bands corresponding to the C-H, C-O, and Ti-O stretching and bending vibrations. In the neat liquid, evidence of molecular association through bridging isopropoxy ligands can be observed as shifts and splittings in the Ti-O and C-O stretching regions.[3]

Raman Spectroscopy

-

Principle: Raman spectroscopy is a light scattering technique that provides information about molecular vibrations. It is complementary to IR spectroscopy.

-

Data Interpretation: The Raman spectrum of titanium(IV) isopropoxide shows intense, polarized bands for the symmetric vibrational modes, particularly the ν(Ti-O) symmetric stretch.[3]

Quantitative Vibrational Spectroscopy Data

| Wavenumber (cm⁻¹) | Technique | Assignment |

| ~2970, ~2930, ~2860 | IR, Raman | ν(C-H) of CH₃ and CH groups |

| ~1460, ~1370 | IR, Raman | δ(C-H) of CH₃ and CH groups |

| ~1160, ~1125 | IR | ν(C-O) and ν(Ti-O) coupled modes |

| ~1010 | IR | ν(C-O) stretching |

| ~995 | IR | Rocking ρ(CH₃) |

| ~850 | IR | ν(C-C) stretching |

| ~615, ~595 | IR, Raman | ν(Ti-O) stretching |

Experimental Protocol: Vibrational Spectroscopy

FTIR Spectroscopy

-

Sample Preparation (Liquid):

-

Attenuated Total Reflectance (ATR): Place a drop of the neat liquid directly onto the ATR crystal (e.g., diamond or zinc selenide). This is a quick and straightforward method.

-

Transmission: Place a thin film of the liquid between two IR-transparent salt plates (e.g., KBr or NaCl).

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is typically sufficient.

-

Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: Perform a background subtraction using the spectrum of the empty accessory.

Raman Spectroscopy

-

Sample Preparation: Place the liquid sample in a glass vial or NMR tube.

-

Instrumentation: Utilize a Raman spectrometer equipped with a laser excitation source.

-

Data Acquisition:

-

Laser Wavelength: A common choice is a 785 nm laser to minimize fluorescence.[4] For inorganic materials, a 532 nm laser can also be effective.[4]

-

Laser Power: Use a low laser power (e.g., 1-10 mW) to avoid sample degradation.

-

Acquisition Time: Collect spectra for a sufficient time (e.g., 10-60 seconds) and average multiple acquisitions.

-

-

Data Processing: Perform baseline correction and cosmic ray removal as needed.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Principle: UV-Vis spectroscopy measures the electronic transitions within a molecule. For titanium(IV) compounds, these are typically charge-transfer transitions.

-

Data Interpretation: Titanium(IV) isopropoxide is a d⁰ complex and does not exhibit d-d electronic transitions, resulting in a colorless appearance.[5] Its UV-Vis spectrum is characterized by a strong absorption in the UV region, corresponding to ligand-to-metal charge transfer (LMCT) bands. The onset of absorption is typically below 300 nm.

Quantitative UV-Vis Data

| Absorption Maximum (λmax) | Solvent | Assignment |

| < 300 nm | Non-aqueous (e.g., hexane, ethanol) | Ligand-to-Metal Charge Transfer (LMCT) |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of titanium(IV) isopropoxide in a UV-transparent solvent (e.g., hexane or anhydrous ethanol). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Wavelength Range: Scan from 200 to 800 nm.

-

Blank: Use the pure solvent as a blank for background correction.

-

-

Data Processing: The resulting spectrum will show absorbance as a function of wavelength.

Mass Spectrometry (MS)

-

Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It can provide information about the molecular weight and fragmentation pattern of a compound.

-

Data Interpretation: The mass spectrum of titanium(IV) isopropoxide can be complex due to its reactivity and tendency to form oligomeric species in the gas phase. Under electron ionization (EI), fragmentation often involves the loss of isopropoxy groups and other neutral fragments.

Quantitative Mass Spectrometry Data

| m/z | Proposed Fragment |

| 284 | [Ti(O-i-Pr)₄]⁺ (Molecular Ion) |

| 225 | [Ti(O-i-Pr)₃]⁺ |

| 166 | [Ti(O-i-Pr)₂(OH)]⁺ |

| 107 | [Ti(O-i-Pr)(OH)₂]⁺ |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method. Electrospray ionization (ESI) can also be used, particularly for studying oligomeric species in solution.[6]

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Monitoring Hydrolysis and Condensation

Spectroscopic techniques, particularly IR and NMR, are invaluable for monitoring the hydrolysis and condensation of titanium(IV) isopropoxide in real-time, which is the fundamental chemistry behind the sol-gel process.[7][8]

-

IR Spectroscopy: The disappearance of Ti-O-C stretching bands and the appearance of broad O-H stretching bands can be monitored to follow the course of the reaction.[8]

-

NMR Spectroscopy: Changes in the chemical shifts and the emergence of new peaks corresponding to hydrolyzed and condensed species can be observed.

Visualizations

Caption: Workflow for the spectroscopic characterization of titanium(IV) isopropoxide.

Caption: Simplified reaction pathway for the hydrolysis and condensation of titanium(IV) isopropoxide.

Conclusion

The spectroscopic characterization of titanium(IV) isopropoxide is essential for quality control, understanding its reactivity, and developing its applications in various scientific and industrial fields. This guide provides a foundational understanding of the key spectroscopic techniques employed, including practical experimental considerations and data interpretation. By following these guidelines, researchers can obtain reliable and comprehensive data to advance their work with this important organometallic compound.

References

- 1. Titanium isopropoxide - Wikipedia [en.wikipedia.org]

- 2. TITANIUM TETRAISOPROPOXIDE - Ataman Kimya [atamanchemicals.com]

- 3. Research Portal [research.usc.edu.au]

- 4. How to Choose your Lasers for Raman spectroscopy - Edinburgh Instruments [edinst.com]

- 5. Titanium - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Unveiling the Titans of a Molecular World: An In-depth Technical Guide to the Discovery and History of Titanium Alkoxides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical development of titanium alkoxides, a class of organometallic compounds that have become indispensable in modern chemistry, materials science, and catalysis. From their early, somewhat obscure, origins in the 19th century to their pivotal role in 20th-century chemical innovation, this document traces the key milestones, seminal researchers, and evolving experimental protocols that have shaped our understanding and application of these versatile compounds.

The Dawn of a New Class of Compounds: Early Discoveries

The journey into the world of titanium alkoxides begins not with a singular, celebrated discovery, but through the inquisitive explorations of 19th-century chemists. While the element titanium was discovered in 1791 by William Gregor and named by Martin Heinrich Klaproth in 1795, its organometallic derivatives remained unknown for nearly a century.[1]

The first documented synthesis of a compound that can be classified as a titanium alkoxide is attributed to the French chemist Eugène-Anatole Demarçay in 1875 . In his work, Demarçay reported the reaction of sodium ethoxide with a titanium compound, leading to the formation of a crystalline product he identified as "titanium pentaethylate."[1] While the proposed stoichiometry is unusual by modern standards, this represents the earliest known foray into the synthesis of titanium alkoxides.

Nearly half a century later, in 1924, American chemists Homer Adkins and Charles E. Bischoff made significant strides in synthesizing a range of metal alkoxides, including those of titanium. Their work, though not solely focused on titanium, contributed to the growing body of knowledge on the synthesis and properties of these compounds.

However, it was in the mid-20th century that the field of metal alkoxides, and specifically titanium alkoxides, truly began to flourish, largely due to the pioneering work of Donald C. Bradley . His extensive research laid the foundation for much of our modern understanding of the synthesis, structure, and bonding of these compounds.[2][3][4] Bradley's systematic studies established reliable synthetic routes and elucidated the relationship between the steric bulk of the alkoxide group and the physical properties of the resulting compounds, such as volatility and degree of association.[2]

Evolution of Synthetic Methodologies

The experimental protocols for synthesizing titanium alkoxides have evolved significantly from the early exploratory methods to the well-established procedures used today.

Early Synthetic Approaches

Demarçay's Method (1875):

Experimental Protocol (Inferred from historical accounts):

-

Reactants: Sodium ethoxide (NaOEt) and a titanium chloride species.

-

Solvent: Likely an alcohol or ether.

-

Procedure: A solution or suspension of sodium ethoxide was reacted with the titanium chloride. The precipitation of sodium chloride would have driven the reaction forward, leaving the titanium ethoxide species in solution.

-

Product Isolation: Crystallization from the reaction mixture.

Bischoff and Adkins' Method (1924):

Their work in 1924 expanded on the synthesis of various metal alkoxides. While the specific details for titanium alkoxides from this publication require direct consultation, their general methods likely involved the reaction of a metal halide with an alcohol in the presence of a base to neutralize the resulting hydrogen halide.

The Advent of Modern Synthesis: The Titanium Tetrachloride Route

The most common and versatile method for synthesizing titanium(IV) alkoxides, developed and refined during the mid-20th century, involves the reaction of titanium tetrachloride (TiCl₄) with an alcohol (ROH). A key aspect of this synthesis is the use of a base, typically a tertiary amine like triethylamine (Et₃N) or ammonia (NH₃), to scavenge the hydrogen chloride (HCl) byproduct, which is corrosive and can lead to side reactions.[5]

Key Experimental Protocol: Synthesis of Titanium Ethoxide (Ti(OEt)₄)

-

Reaction: TiCl₄ + 4 EtOH + 4 Et₃N → Ti(OEt)₄ + 4 Et₃NHCl

-

Apparatus: A multi-necked flask equipped with a dropping funnel, condenser, and a mechanical stirrer, all under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the moisture-sensitive reactants and products.

-

Procedure:

-

A solution of titanium tetrachloride in a dry, inert solvent (e.g., benzene, toluene, or hexane) is cooled in an ice bath.

-

A solution of absolute ethanol and triethylamine in the same solvent is added dropwise to the cooled TiCl₄ solution with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a period to ensure the reaction goes to completion.

-

The precipitated triethylamine hydrochloride (Et₃NHCl) is removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate by distillation, and the crude titanium ethoxide is then purified by vacuum distillation.

-

This general procedure can be adapted for the synthesis of a wide variety of titanium alkoxides by simply changing the alcohol.

Quantitative Data from Historical Syntheses

Obtaining precise quantitative data from the earliest publications can be challenging due to differences in reporting standards. However, the work in the mid-20th century provides more reliable data. The following table summarizes typical physical properties for some common titanium alkoxides prepared by the titanium tetrachloride method.

| Titanium Alkoxide | Formula | Molar Mass ( g/mol ) | Boiling Point (°C/Torr) | Appearance |

| Titanium(IV) methoxide | Ti(OCH₃)₄ | 172.05 | 208-210 / 760 | White solid |

| Titanium(IV) ethoxide | Ti(OC₂H₅)₄ | 228.11 | 150-152 / 10 | Colorless liquid |

| Titanium(IV) isopropoxide | Ti(OCH(CH₃)₂)₄ | 284.22 | 58 / 1 | Colorless liquid |

| Titanium(IV) n-butoxide | Ti(O(CH₂)₃CH₃)₄ | 340.32 | 206 / 10 | Colorless to pale-yellow liquid |

| Titanium(IV) tert-butoxide | Ti(OC(CH₃)₃)₄ | 340.32 | 70 / 0.2 | Colorless liquid |

Data compiled from various sources, including[6].

The Rise of Applications: From Curiosities to Key Industrial Materials

The development of reliable synthetic routes for titanium alkoxides opened the door to a wide range of applications, transforming them from laboratory curiosities into crucial industrial chemicals.

The Sol-Gel Process

A major breakthrough in the application of titanium alkoxides was the development of the sol-gel process . This technique involves the controlled hydrolysis and condensation of metal alkoxides to produce metal oxides. In the case of titanium alkoxides, this process is widely used to prepare titanium dioxide (TiO₂) with controlled particle size, morphology, and crystallinity.[7]

Signaling Pathway of the Sol-Gel Process:

Caption: The sol-gel process for producing TiO₂ from titanium alkoxides.

Catalysis

Titanium alkoxides, particularly titanium isopropoxide, are crucial catalysts in organic synthesis. One of the most notable applications is in the Sharpless asymmetric epoxidation , a reaction that allows for the enantioselective synthesis of epoxides from primary and secondary allylic alcohols. This has had a profound impact on the synthesis of chiral molecules in the pharmaceutical industry.

Historical Development Timeline

The following diagram illustrates the key milestones in the discovery and development of titanium alkoxides.

Caption: A timeline of key developments in titanium alkoxide history.

Conclusion

The history of titanium alkoxides is a testament to the progression of chemical synthesis and the profound impact that a single class of compounds can have across diverse scientific disciplines. From the initial, tentative synthesis by Demarçay to the systematic and groundbreaking work of Donald C. Bradley, and the subsequent explosion of applications in materials science and catalysis, titanium alkoxides have firmly established their place as a cornerstone of modern inorganic and materials chemistry. Their journey continues as researchers today explore new frontiers in nanotechnology and advanced materials, all built upon the foundational discoveries of the past.

References

- 1. redalyc.org [redalyc.org]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. researchgate.net [researchgate.net]

- 4. Donald Charlton Bradley - Wikipedia [en.wikipedia.org]

- 5. Titanium ethoxide - Wikipedia [en.wikipedia.org]

- 6. TITANIUM ALKOXIDES | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]

- 7. pubs.acs.org [pubs.acs.org]

The Role of Benzene in Titanium Isopropoxide Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of benzene in chemical reactions involving titanium isopropoxide. While titanium isopropoxide is a versatile reagent and catalyst soluble in various organic solvents, including benzene, its reactions are most commonly reported in solvents such as dichloromethane, toluene, and tetrahydrofuran. This guide will focus on the known and potential functions of benzene as a solvent in key transformations, drawing comparisons with other solvents where data is available. We will delve into its impact on reaction pathways, present available quantitative data, and provide detailed experimental protocols.

Introduction to Titanium Isopropoxide and Solvent Effects

Titanium (IV) isopropoxide, Ti(O-i-Pr)₄, is a widely used Lewis acidic catalyst and precursor in organic synthesis and materials science. Its reactivity and the structure of the catalytically active species can be significantly influenced by the solvent. Non-polar, non-coordinating solvents like benzene are known to maintain the monomeric state of titanium isopropoxide, which can be crucial for its catalytic activity. In contrast, coordinating solvents can form complexes with the titanium center, altering its reactivity and steric environment.

Benzene, as an aromatic hydrocarbon, is a non-polar solvent that can dissolve titanium isopropoxide. While its use has been somewhat supplanted by less toxic solvents like toluene, it has been employed in various reactions, including Ziegler-Natta polymerizations and in the preparation of titanium-based catalysts. Its potential roles extend beyond simple dissolution to influencing the aggregation state of the catalyst, the solubility of reactants and intermediates, and potentially the electronic properties of the catalytic species through π-interactions.

Key Reactions Involving Titanium Isopropoxide and the Role of Benzene

Ziegler-Natta catalysts, often composed of a titanium compound and an organoaluminum co-catalyst, are fundamental in the production of polyolefins.[1][2] Aromatic hydrocarbons, including benzene, can be used as solvents in these polymerization reactions. The solvent in this context serves to dissolve the monomers and the catalyst components, and to facilitate heat transfer.

While specific comparative studies on the effect of benzene versus other hydrocarbon solvents on the stereospecificity and kinetics of Ziegler-Natta polymerization with titanium isopropoxide are not extensively detailed in readily available literature, the non-coordinating nature of benzene is expected to have a minimal direct impact on the active catalytic center, allowing the stereocontrol to be dictated primarily by the catalyst and co-catalyst structure.[3]

Logical Relationship: Formation of Ziegler-Natta Catalyst

The Kulinkovich reaction enables the synthesis of cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[4] The choice of solvent can influence the reaction rate and yield. While common solvents include diethyl ether and tetrahydrofuran (THF), non-polar solvents like toluene are also used.[5]

There is limited specific data directly comparing benzene to other solvents for the Kulinkovich reaction. However, as a non-coordinating solvent, benzene would be expected to behave similarly to toluene. The primary role of the solvent is to facilitate the formation of the reactive titanacyclopropane intermediate.

Reaction Pathway: Kulinkovich Reaction

The Sharpless epoxidation is a highly enantioselective method for the epoxidation of allylic alcohols.[6] The reaction typically employs titanium isopropoxide, a chiral tartrate ester, and an oxidant, most commonly in dichloromethane as the solvent. While benzene is not the standard solvent for this reaction, the general principles of solvent effects would apply. A non-polar, non-coordinating solvent like benzene would likely not interfere with the formation of the chiral titanium complex, which is crucial for the stereoselectivity of the reaction.

Experimental Workflow: Sharpless Asymmetric Epoxidation

Titanium isopropoxide is a common precursor for the sol-gel synthesis of TiO₂ nanoparticles.[7][8] The hydrolysis and condensation of the precursor lead to the formation of a network that, upon further treatment, yields TiO₂. The solvent plays a critical role in controlling the hydrolysis rate, particle size, and morphology. While alcohols are commonly used, the use of a non-polar solvent like benzene, typically in the presence of a controlled amount of water or a co-solvent, can influence the nucleation and growth of the nanoparticles.

Quantitative Data

Quantitative data on the specific effects of benzene in comparison to other solvents for reactions involving titanium isopropoxide is not abundant in the literature. The following table summarizes general yield and selectivity data for key reactions, though often not in benzene.

| Reaction | Substrate | Catalyst System | Solvent | Yield (%) | Enantiomeric/Diastereomeric Excess (%) | Reference |

| Sharpless Epoxidation | Geraniol | Ti(O-i-Pr)₄, (-)-DET, TBHP | CH₂Cl₂ | 99 | 91 (ee) | [9] |

| Sharpless Epoxidation | Geraniol | Ti(O-i-Pr)₄, L-(+)-DET, TBHP | Not Specified | - | 76.2 - 83.5 (ee) | [10] |

| Kulinkovich Reaction | Methyl Benzoate | Ti(O-i-Pr)₄, EtMgBr | Ether | - | - | [4] |

| Transesterification | Monoolein | Titanium Isopropoxide | Isopropanol | >99 | N/A | [11][12] |

Experimental Protocols

-

Anhydrous Conditions: Titanium isopropoxide is highly sensitive to moisture. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and glassware.

-

Solvent Purity: Benzene should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) prior to use.

-

Safety: Benzene is a known carcinogen and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

This protocol is a generalized procedure and should be adapted based on specific catalyst systems and desired polymer properties.

-

Catalyst Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add anhydrous magnesium chloride and titanium tetrachloride to anhydrous benzene. The mixture is heated to reflux for a specified period to form the solid catalyst component.

-

Polymerization: To a separate reactor, charge anhydrous benzene and the desired amount of the solid catalyst component.

-

Introduce the co-catalyst (e.g., triethylaluminum) in a solution of anhydrous benzene.

-

Pressurize the reactor with propylene gas to the desired pressure.

-

Maintain the reaction at a constant temperature with vigorous stirring.

-

After the desired reaction time, terminate the polymerization by adding an alcohol (e.g., isopropanol).

-

The polymer is then precipitated, washed with an appropriate solvent to remove catalyst residues, and dried under vacuum.

This protocol is a general guideline for sol-gel synthesis and can be modified to control particle size and morphology.

-

Prepare a solution of titanium isopropoxide in anhydrous benzene in a flask under an inert atmosphere.

-

In a separate container, prepare a mixture of water and a co-solvent (e.g., isopropanol) to control the hydrolysis rate. An acid or base catalyst can also be added to this mixture.

-

Slowly add the water-containing mixture to the titanium isopropoxide solution with vigorous stirring.

-

A gel will form over time. Allow the gel to age for a specified period.

-

The gel is then dried to remove the solvent, for example, by heating in an oven.

-

The dried gel can be calcined at a high temperature to obtain crystalline TiO₂ nanoparticles.[13]

Conclusion

Benzene serves as a viable non-polar, non-coordinating solvent for reactions involving titanium isopropoxide. Its primary role is to provide a reaction medium that does not directly coordinate to the titanium center, thereby allowing the intrinsic reactivity of the titanium species to be expressed. In reactions like Ziegler-Natta polymerization, this can be advantageous for maintaining the geometry of the active site. However, due to its toxicity, benzene has been largely replaced by other solvents like toluene and dichloromethane in many laboratory and industrial applications. The available literature provides limited direct comparative data on the performance of benzene versus other solvents, making it an area ripe for further investigation. For researchers considering its use, careful consideration of the safety implications is paramount. The protocols provided in this guide serve as a starting point for exploring the utility of benzene in titanium isopropoxide-mediated transformations.

References

- 1. 31.2 Stereochemistry of Polymerization: ZieglerâNatta Catalysts - Organic Chemistry | OpenStax [openstax.org]

- 2. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. Kulinkovich Reaction [organic-chemistry.org]

- 5. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 6. spectrabase.com [spectrabase.com]

- 7. krishisanskriti.org [krishisanskriti.org]

- 8. researchgate.net [researchgate.net]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. odinity.com [odinity.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Sharpless Epoxidation using Titanium Isopropoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sharpless Asymmetric Epoxidation is a powerful and widely utilized enantioselective reaction that converts primary and secondary allylic alcohols into 2,3-epoxyalcohols.[1][2][3] This reaction is renowned for its high degree of stereocontrol, predictability, and the synthetic utility of its products, which are valuable chiral building blocks in the synthesis of numerous natural products and pharmaceuticals.[4][5] Developed by K. Barry Sharpless, who was awarded the Nobel Prize in Chemistry in 2001 for his work on asymmetric oxidations, this method employs a catalyst system generated in situ from titanium (IV) isopropoxide and a chiral diethyl tartrate (DET) ligand.[1][4] The oxidizing agent is typically tert-butyl hydroperoxide (TBHP).[2][6] The choice of the chiral tartrate enantiomer, either (+)-DET or (-)-DET, dictates the stereochemical outcome of the epoxidation, allowing for the selective formation of one of the two possible epoxide enantiomers with high enantiomeric excess (ee), often exceeding 90%.[7]

This application note provides a detailed protocol for performing the Sharpless Asymmetric Epoxidation, including reagent preparation, reaction setup, workup, and purification. It also includes a summary of representative quantitative data and a workflow diagram to guide researchers in applying this essential synthetic transformation.

Materials and Reagents

-

Substrate: Allylic alcohol

-

Catalyst Precursor: Titanium (IV) isopropoxide [Ti(OiPr)₄]

-

Chiral Ligand: Diethyl L-(+)-tartrate [(+)-DET] or Diethyl D-(-)-tartrate [(-)-DET]

-

Oxidant: Anhydrous tert-butyl hydroperoxide (TBHP) in a hydrocarbon solvent (e.g., toluene or decane)

-

Solvent: Anhydrous dichloromethane (CH₂Cl₂)

-

Drying Agent: Powdered, activated 3Å or 4Å molecular sieves[1][8]

-

Quenching Solution: Saturated aqueous solution of sodium sulfite or dimethyl sulfide

-

Workup Reagents:

-

Saturated aqueous solution of sodium chloride (brine)

-

10% NaOH solution cooled to 0°C

-

Tartaric acid or citric acid solution (for specific workups)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Purification: Silica gel for column chromatography

-

Inert Gas: Nitrogen or Argon

Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates. All operations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents.

1. Preparation of the Catalyst Complex:

a. To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add powdered, activated 3Å or 4Å molecular sieves (approximately 0.5-1.0 g per 10 mmol of allylic alcohol).

b. Add anhydrous dichloromethane (CH₂Cl₂) to the flask.

c. Cool the flask to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).

d. To the cooled and stirred suspension, add titanium (IV) isopropoxide (5-10 mol%) via syringe.

e. Subsequently, add the chiral diethyl tartrate (6-12 mol%, typically a 1.2:1 ratio to the titanium isopropoxide) to the reaction mixture. The solution should turn from colorless to a pale yellow/orange color. Stir the mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex.

2. Epoxidation Reaction:

a. Dissolve the allylic alcohol (1 equivalent) in anhydrous dichloromethane and add it to the pre-formed catalyst mixture at -20 °C.

b. Add anhydrous tert-butyl hydroperoxide (1.5-2.0 equivalents) dropwise to the reaction mixture while maintaining the temperature at -20 °C. The addition should be slow to control any potential exotherm.

c. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1 to 5 hours.

3. Reaction Work-up and Product Isolation:

a. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or by the dropwise addition of dimethyl sulfide at -20 °C. Allow the mixture to warm to room temperature and stir for at least 1 hour.

b. A common workup procedure involves the addition of a 10% NaOH solution saturated with NaCl, pre-cooled to 0°C, to the vigorously stirred reaction mixture. Continue stirring for 1 hour at 0°C, which should result in the formation of a granular precipitate (titanium salts).

c. Filter the mixture through a pad of Celite®, washing the filter cake with dichloromethane.

d. Separate the organic layer from the aqueous layer in a separatory funnel.

e. Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

4. Purification:

a. The crude epoxy alcohol can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Data Presentation

The Sharpless Asymmetric Epoxidation is effective for a wide range of allylic alcohols. The following table summarizes representative results for different substrates.

| Substrate | Chiral Ligand | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| Geraniol | (+)-DET | 5 | 95 | >95 |

| (E)-2-Hexen-1-ol | (+)-DET | 5 | 85 | 94[7] |

| Cinnamyl alcohol | (-)-DET | 5 | 90 | 97 |

| 3-Methyl-2-buten-1-ol | (+)-DET | 10 | 75 | 92 |

| Allyl alcohol | (+)-DET | 5 | 80 | 95[7] |

Experimental Workflow Diagram

Caption: Workflow for the Sharpless Asymmetric Epoxidation.

Mechanism and Stereoselectivity

The stereochemical outcome of the Sharpless epoxidation can be reliably predicted using a mnemonic. When the allylic alcohol is drawn in a planar conformation with the hydroxymethyl group in the bottom right quadrant, the use of L-(+)-diethyl tartrate directs the epoxidation to the top face of the double bond. Conversely, D-(-)-diethyl tartrate directs the epoxidation to the bottom face.

Caption: Mnemonic for predicting the stereochemical outcome.

References

- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. Sharpless Epoxidation | OpenOChem Learn [learn.openochem.org]

- 4. chemistnotes.com [chemistnotes.com]

- 5. researchgate.net [researchgate.net]

- 6. Sharpless Epoxidation [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sharpless Asymmetric Epoxidation (AE) - Wordpress [reagents.acsgcipr.org]

Application Notes and Protocols for the Fabrication of Anti-Reflective Coatings with Titanium Isopropoxide

Introduction

Titanium dioxide (TiO₂) is a widely utilized material for creating anti-reflective (AR) coatings due to its high refractive index, excellent chemical stability, and mechanical hardness.[1] These coatings are critical in various optical and optoelectronic applications, including solar cells, sensors, and display devices, to minimize reflection losses and enhance light transmittance.[2] The sol-gel method, utilizing titanium isopropoxide (TTIP) as a precursor, offers a versatile and cost-effective route for fabricating high-quality TiO₂ thin films.[1][3] This process allows for precise control over the film's thickness and refractive index by adjusting precursor concentration, deposition parameters, and post-deposition heat treatment.[4]

This document provides detailed protocols for the fabrication of TiO₂ anti-reflective coatings using a sol-gel approach with titanium isopropoxide. It covers sol preparation, film deposition by spin and dip coating, and post-deposition annealing.

Experimental Protocols

Protocol 1: Preparation of TiO₂ Sol-Gel Solution

This protocol details the synthesis of a stable TiO₂ colloidal suspension (sol) from the hydrolysis and polymerization of titanium isopropoxide.

Materials:

-

Titanium (IV) isopropoxide (TTIP, Ti{OCH(CH₃)₂}₄)[5]

-

Anhydrous Ethanol (C₂H₅OH) or Isopropanol ((CH₃)₂CHOH)[6][7]

-

Deionized Water (H₂O)[6]

-

Acid Catalyst (e.g., Hydrochloric Acid (HCl) or Acetic Acid)[6][8]

Procedure:

-

Prepare Solution A: In a sealed container, dissolve titanium isopropoxide in the chosen alcohol (e.g., ethanol or isopropanol). Stir the solution vigorously using a magnetic stirrer.

-

Prepare Solution B: In a separate container, mix the alcohol, deionized water, and the acid catalyst.

-

Sol Formation: Add Solution B drop-wise to Solution A under continuous, vigorous stirring. The addition should be slow to control the hydrolysis and condensation reactions.[9]

-

Aging: After complete mixing, seal the container and allow the sol to age at room temperature for a specified period (e.g., 24 hours).[8] This aging step ensures the formation of a stable and clear sol.

Table 1: Example Sol-Gel Formulation Parameters

| Parameter | Value | Reference |

|---|---|---|

| Precursor | Titanium Isopropoxide | [6][10] |

| Solvent | Isopropanol | [6] |

| Catalyst | Acetic Acid | [6] |

| Precursor/Solvent Ratio | 1:3 (by weight) | [6] |

| Molar Ratio (TEOS:EtOH:H₂O:HCl) | 1:30:7:0.02 (for SiO₂-TiO₂ composite) |[11] |

Protocol 2: Thin Film Deposition

The prepared TiO₂ sol can be deposited onto a substrate using various techniques. Spin coating and dip coating are two of the most common and accessible methods. Substrates (e.g., glass slides, silicon wafers) must be thoroughly cleaned before deposition.[1]

A. Spin Coating Protocol

This method is ideal for producing highly uniform thin films on flat substrates.

Procedure:

-

Substrate Mounting: Securely place the cleaned substrate on the chuck of the spin coater.

-

Sol Dispensing: Dispense a small amount of the prepared TiO₂ sol onto the center of the substrate.

-

Spinning: Initiate the spin coating program. A typical program involves:

-

An initial low-speed spin to spread the sol across the substrate.

-

A high-speed spin (e.g., 4000 rpm for 30 seconds) to thin the film to the desired thickness.[6]

-

-

Drying: After the spinning process, the coated substrate is carefully removed and dried to evaporate the solvent. This can be done at a low temperature (e.g., 60-80°C) for a short duration.[1][11]

B. Dip Coating Protocol

This method is suitable for coating larger or irregularly shaped substrates. Film thickness is primarily controlled by the withdrawal speed.[12]

Procedure:

-

Immersion: Fully immerse the cleaned substrate into the TiO₂ sol.

-

Dwell Time: Allow the substrate to remain in the sol for a specific duration (e.g., 10-50 seconds) to ensure complete wetting.[13]

-

Withdrawal: Withdraw the substrate from the sol at a constant, controlled speed (e.g., 20 cm/min).[1] The solvent begins to evaporate upon withdrawal, initiating the gelation process on the substrate surface.[1]

-

Drying: Dry the coated substrate in an oven (e.g., 60°C for 30 minutes) to remove residual solvent.[1]

Table 2: Deposition Parameters and Resulting Film Properties

| Deposition Method | Parameter | Value | Resulting Property | Reference |

|---|---|---|---|---|

| Spin Coating | Spin Speed | 4000 rpm | Uniform film | [6] |

| Spin Coating | Duration | 30 s | Controlled thickness | [6] |

| Dip Coating | Immersion Time | 50 s | 4.2 µm thickness | [13] |

| Dip Coating | Withdrawal Speed | 20 cm/min | Controls film thickness |[1] |

Protocol 3: Post-Deposition Annealing

Annealing (heat treatment) is a critical step to convert the amorphous gel film into a crystalline TiO₂ structure (typically anatase or rutile), improve its density, and enhance its mechanical and optical properties.[14][15]

Procedure:

-

Placement: Place the dried, coated substrates in a programmable furnace.

-

Heating: Ramp up the temperature to the desired setpoint (e.g., 300°C, 400°C, or 500°C) at a controlled rate.[6]

-

Dwell: Maintain the setpoint temperature for a specific duration (e.g., 1-2 hours).[6][14]

-

Cooling: Allow the furnace to cool down naturally to room temperature before removing the samples.[6]

Table 3: Effect of Annealing Temperature on TiO₂ Film Properties

| Annealing Temperature (°C) | Crystalline Phase | Grain Size (nm) | Refractive Index (@632 nm) | Reference |

|---|---|---|---|---|

| 300 | Anatase (poor crystallinity) | ~6.0 | - | [6][15] |

| 400 | Anatase | ~5.0 | - | [6] |

| 450 | - | - | Reduces reflection to <3% | [4] |

| 500 | Anatase | ~4.0 | - | [6] |

| 850 | Rutile | 20-100 | - | [14] |

| Not Specified | Nanostructured | - | 1.66-1.76 |[16] |

Quantitative Data Summary

The performance of an anti-reflective coating is determined by its ability to reduce reflectance and increase transmittance over a specific wavelength range.

Table 4: Optical Performance of TiO₂ Anti-Reflective Coatings

| Coating Type | Substrate | Wavelength Range | Performance Metric | Reference |

|---|---|---|---|---|

| Single-layer TiO₂ | Glass | 280 nm | Reflection reduced from 23% to 5.7% | [13] |

| Single-layer TiO₂ (90 nm) | Silicon Solar Cell | - | 28% greater max power than SiO₂ AR | [16] |

| Single-layer TiO₂ (64.5 nm) | Silicon | 790-1010 nm | Reflection < 3% | [4] |

| Double-layer SiO₂/TiO₂ | Glass | 600 nm | Max Transmittance of 99.3% | [17] |

| Triple-layer SiO₂/Nb₂O₅/TiO₂-SiO₂ | Quartz | 400-800 nm | Average Transmittance of 98.41% |[11] |

Visualized Workflows

The following diagrams illustrate the key processes in the fabrication of TiO₂ anti-reflective coatings.

Caption: Workflow for the preparation of TiO₂ sol via the sol-gel method.

Caption: Experimental workflow for the spin coating deposition process.

Caption: Experimental workflow for the dip coating deposition process.

References

- 1. irsm.cas.cz [irsm.cas.cz]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. Titanium isopropoxide - Wikipedia [en.wikipedia.org]

- 6. Sol-Gel Spin Coating Synthesis of TiO2 Nanostructure and Its Optical Characterization [scirp.org]

- 7. チタン(IV)イソプロポキシド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. eujournal.org [eujournal.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. jresm.org [jresm.org]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Antireflective Coatings with Nanostructured TiO2 Thin Films for Silicon Solar Cells | Scientific.Net [scientific.net]

- 17. sandiegocounty.gov [sandiegocounty.gov]

Application Notes and Protocols for Cyclopropane Synthesis via the Titanium Isopropoxide-Catalyzed Kulinkovich Reaction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of cyclopropanes utilizing the Kulinkovich reaction, catalyzed by titanium(IV) isopropoxide. This powerful carbon-carbon bond-forming reaction offers a direct route to highly functionalized cyclopropanol derivatives from readily available esters and lactones.

Introduction

The Kulinkovich reaction, first reported by Oleg Kulinkovich and his coworkers in 1989, is a valuable tool in organic synthesis for the preparation of cyclopropanols.[1][2] The reaction involves the treatment of a carboxylic acid ester with a Grignard reagent, typically ethylmagnesium bromide, in the presence of a titanium(IV) alkoxide, most commonly titanium(IV) isopropoxide (Ti(Oi-Pr)₄).[1][2] A key feature of this reaction is the in situ formation of a reactive titanacyclopropane intermediate, which then acts as a 1,2-dicarbanion equivalent, adding to the ester carbonyl group to form the cyclopropanol product.[1][2] The high yields and functional group tolerance make this reaction particularly attractive for the synthesis of complex molecules in medicinal chemistry and natural product synthesis.[3]

Reaction Mechanism

The generally accepted mechanism of the Kulinkovich reaction proceeds through several key steps:

-

Transmetalation: Two equivalents of the Grignard reagent react with titanium(IV) isopropoxide to form an unstable dialkyltitanium species.[2][4][5]

-

β-Hydride Elimination: This dialkyltitanium intermediate rapidly undergoes β-hydride elimination, releasing an alkane and forming the key titanacyclopropane intermediate.[2][4][5]

-

Reaction with Ester: The titanacyclopropane reacts with the ester. The precise mechanism of this step has been a subject of study, but it is generally believed to involve the insertion of the ester's carbonyl group into a titanium-carbon bond of the titanacyclopropane. This is followed by rearrangement and elimination to furnish the cyclopropanol product after workup.[1][2]

The driving force for the final product formation is the formation of a strong titanium-oxygen bond.[3]

Visualization of the Reaction Pathway

To illustrate the sequence of events in the Kulinkovich reaction, a logical diagram is provided below.

Caption: The reaction mechanism of the Kulinkovich reaction.

Applications in Cyclopropane Synthesis

The Kulinkovich reaction is a versatile method for the synthesis of a wide range of cyclopropanol derivatives.

Synthesis from Acyclic Esters

The reaction of various methyl alkanecarboxylates with ethylmagnesium bromide in the presence of a catalytic amount of titanium(IV) isopropoxide affords 1-substituted cyclopropanols in high yields.[6]

| Entry | Ester Substrate | Product | Yield (%) |

| 1 | Methyl acetate | 1-Methylcyclopropanol | 76 |

| 2 | Methyl propionate | 1-Ethylcyclopropanol | 85 |

| 3 | Methyl butyrate | 1-Propylcyclopropanol | 90 |

| 4 | Methyl isobutyrate | 1-Isopropylcyclopropanol | 88 |

| 5 | Methyl valerate | 1-Butylcyclopropanol | 92 |

| 6 | Methyl hexanoate | 1-Pentylcyclopropanol | 95 |

| 7 | Methyl benzoate | 1-Phenylcyclopropanol | 82 |

Table 1: Synthesis of 1-substituted cyclopropanols from various methyl esters. Data sourced from Kulinkovich, O. G.; Sviridov, S. V.; Vasilevski, D. A. Synthesis1991 , 234.[6]

Synthesis from Lactones

The Kulinkovich reaction can be successfully applied to lactones to furnish bicyclic cyclopropanols, which are valuable intermediates in the synthesis of natural products and other complex molecules.[4][7] The reaction of γ- and δ-lactones with ethylmagnesium bromide and titanium(IV) isopropoxide provides the corresponding bicyclic diols in good yields.[4]

| Entry | Lactone Substrate | Product | Yield (%) |

| 1 | γ-Butyrolactone | cis-Bicyclo[3.1.0]hexane-1,5-diol | 75 |

| 2 | δ-Valerolactone | cis-Bicyclo[4.1.0]heptane-1,6-diol | 80 |

| 3 | γ-Valerolactone | 5-Methyl-cis-bicyclo[3.1.0]hexane-1,5-diol | 78 |

Table 2: Synthesis of bicyclic cyclopropanols from lactones. Data sourced from Esposito, A.; Taddei, M. J. Org. Chem.2000 , 65, 9245-9248.[4]

Experimental Protocols

The following are generalized protocols for the titanium isopropoxide-catalyzed Kulinkovich reaction. Caution: Grignard reagents are highly reactive and moisture-sensitive. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

General Experimental Workflow

The logical workflow for a typical Kulinkovich reaction is outlined below.

References

- 1. Kulinkovich Reaction [organic-chemistry.org]

- 2. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 3. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]

- 4. The Kulinkovich Reaction on Lactones. A Convenient Approach to Functionalized Cyclopropanols [organic-chemistry.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for MOCVD of Titanium Dioxide Films Using a TTIP Precursor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the deposition of titanium dioxide (TiO₂) thin films using Metal-Organic Chemical Vapor Deposition (MOCVD) with titanium tetraisopropoxide (TTIP) as the precursor. This document is intended to guide researchers in fabricating high-quality TiO₂ films for a variety of applications, including photocatalysis, sensing, and biomedical devices.

Introduction to MOCVD of TiO₂

Metal-Organic Chemical Vapor Deposition (MOCVD) is a versatile technique for producing high-quality, uniform thin films with excellent conformal coverage, even on complex topographies.[1][2] For the deposition of titanium dioxide, titanium tetraisopropoxide ([Ti{OCH(CH₃)₂}₄], TTIP) is a commonly used liquid precursor due to its relatively high vapor pressure and convenient handling.[2] The MOCVD process involves introducing the vapor of the TTIP precursor into a reaction chamber where it thermally decomposes on a heated substrate to form a TiO₂ film. The properties of the resulting film, such as crystallinity, morphology, and thickness, are highly dependent on the deposition parameters.

The overall chemical reaction for the formation of TiO₂ from TTIP can be simplified as:

Ti{OCH(CH₃)₂}₄ → TiO₂ + byproducts

In many MOCVD processes, an oxidant such as oxygen (O₂) or water vapor (H₂O) is introduced to facilitate the reaction and control the film stoichiometry.[2][3] However, TiO₂ films can also be grown without an additional co-reactant.[1]

Experimental Protocols

This section provides detailed protocols for the key steps in the MOCVD of TiO₂ films using a TTIP precursor.

Substrate Preparation

Proper substrate preparation is crucial for achieving good film adhesion and uniformity. The choice of substrate will depend on the intended application of the TiO₂ film. Common substrates include silicon (Si), glass, and stainless steel.[2]

Protocol for Silicon Substrate Cleaning:

-

Place the silicon wafers in a beaker and sonicate in acetone for 10-15 minutes to remove organic contaminants.

-

Rinse the wafers thoroughly with deionized (DI) water.

-